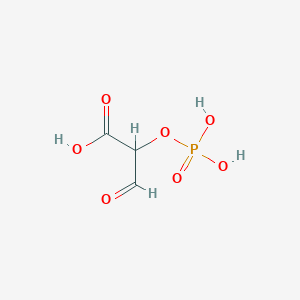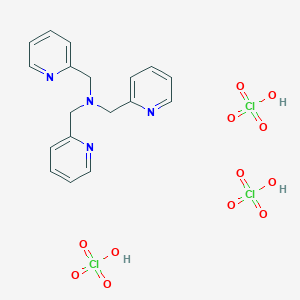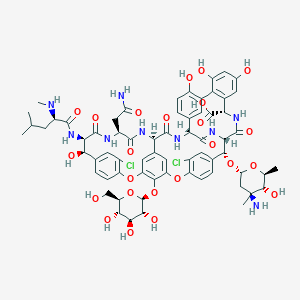
5-(4-Fluorophenyl)thiophene-2-carboxylic acid
Descripción general
Descripción
“5-(4-Fluorophenyl)thiophene-2-carboxylic acid” is an organic compound with the empirical formula C11H7FO2S . It has a molecular weight of 222.24 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isOC(=O)c1ccc(s1)-c2ccc(F)cc2 . This indicates that the compound contains a carboxylic acid group attached to a thiophene ring, which is further substituted with a 4-fluorophenyl group . Physical And Chemical Properties Analysis
The compound is solid in form . It has a melting point of 250-254 °C .Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives, including “5-(4-Fluorophenyl)thiophene-2-carboxylic acid”, are widely used as soluble semiconductors . The methods of application involve the synthesis of the thiophene derivatives and their incorporation into semiconductor devices . The outcomes of these applications include the development of advanced semiconductor devices .
Medicinal Chemistry
Thiophene-based analogs, including “5-(4-Fluorophenyl)thiophene-2-carboxylic acid”, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The methods of application involve the synthesis of the thiophene derivatives and their testing in biological systems . The outcomes of these applications include the discovery of compounds with potential therapeutic effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The methods of application involve the synthesis of the thiophene derivatives and their application to materials prone to corrosion . The outcomes of these applications include the protection of materials from corrosion .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . The methods of application involve the synthesis of the thiophene derivatives and their incorporation into OFETs and OLEDs . The outcomes of these applications include the development of advanced OFETs and OLEDs .
Synthesis of Biologically Active Compounds
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . For example, Suprofen , which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops . The methods of application involve the synthesis of the thiophene derivatives and their testing in biological systems . The outcomes of these applications include the discovery of compounds with potential therapeutic effects .
Precursor to 5-Substituted Derivatives
Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . The methods of application involve the synthesis of the thiophene derivatives and their incorporation into other chemical compounds . The outcomes of these applications include the development of advanced chemical compounds .
Fluorinated Building Blocks
“5-(4-Fluorophenyl)thiophene-2-carboxylic acid” can be used as a fluorinated building block in the synthesis of various chemical compounds . The methods of application involve the synthesis of the thiophene derivative and its incorporation into other chemical compounds . The outcomes of these applications include the development of advanced chemical compounds .
Precursor to 5-Substituted Derivatives
Upon treatment with LDA, “5-(4-Fluorophenyl)thiophene-2-carboxylic acid” undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . The methods of application involve the synthesis of the thiophene derivative and its incorporation into other chemical compounds . The outcomes of these applications include the development of advanced chemical compounds .
Safety And Hazards
Propiedades
IUPAC Name |
5-(4-fluorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFXYDVYMHOXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365433 | |
| Record name | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)thiophene-2-carboxylic acid | |
CAS RN |
115933-30-7 | |
| Record name | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)



![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)







![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)